molecular formula C11H11FN2O3S B6632853 N-(3,4-Dimethyl-isoxazol-5-yl)-2-fluoro-benzenesulfonamide

N-(3,4-Dimethyl-isoxazol-5-yl)-2-fluoro-benzenesulfonamide

Cat. No. B6632853
M. Wt: 270.28 g/mol
InChI Key: RZRSCFPIKIODFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-Dimethyl-isoxazol-5-yl)-2-fluoro-benzenesulfonamide, also known as Compound 1, is a chemical compound with potential applications in scientific research. It is a sulfonamide derivative that has been synthesized and studied for its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of N-(3,4-Dimethyl-isoxazol-5-yl)-2-fluoro-benzenesulfonamide 1 is not fully understood, but it is believed to inhibit the activity of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many types of cancer. By inhibiting CA IX, N-(3,4-Dimethyl-isoxazol-5-yl)-2-fluoro-benzenesulfonamide 1 may prevent the acidification of the tumor microenvironment, which is necessary for tumor growth and metastasis.
Biochemical and Physiological Effects
N-(3,4-Dimethyl-isoxazol-5-yl)-2-fluoro-benzenesulfonamide 1 has been shown to have antitumor activity in vitro and in vivo. It has also been shown to have anti-inflammatory and neuroprotective effects. However, its effects on other physiological systems are not well understood.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3,4-Dimethyl-isoxazol-5-yl)-2-fluoro-benzenesulfonamide 1 in lab experiments is its specificity for CA IX, which makes it a useful tool for studying the role of this enzyme in cancer biology. However, its low solubility and stability may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(3,4-Dimethyl-isoxazol-5-yl)-2-fluoro-benzenesulfonamide 1. One area of interest is the development of more potent and selective inhibitors of CA IX based on the structure of N-(3,4-Dimethyl-isoxazol-5-yl)-2-fluoro-benzenesulfonamide 1. Another area of interest is the investigation of the physiological effects of N-(3,4-Dimethyl-isoxazol-5-yl)-2-fluoro-benzenesulfonamide 1 on other systems, such as the cardiovascular and respiratory systems. Additionally, the potential use of N-(3,4-Dimethyl-isoxazol-5-yl)-2-fluoro-benzenesulfonamide 1 as a therapeutic agent for various diseases warrants further investigation.

Synthesis Methods

N-(3,4-Dimethyl-isoxazol-5-yl)-2-fluoro-benzenesulfonamide 1 can be synthesized using a two-step process. The first step involves the synthesis of 3,4-dimethylisoxazole-5-carboxylic acid, which is then converted into N-(3,4-Dimethyl-isoxazol-5-yl)-2-fluoro-benzenesulfonamide 1 in the second step by reacting it with 2-fluorobenzenesulfonyl chloride. The overall yield of the synthesis process is around 50%.

Scientific Research Applications

N-(3,4-Dimethyl-isoxazol-5-yl)-2-fluoro-benzenesulfonamide 1 has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. It has also been used as a tool compound for studying the role of sulfonamides in biological systems.

properties

IUPAC Name

N-(3,4-dimethyl-1,2-oxazol-5-yl)-2-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O3S/c1-7-8(2)13-17-11(7)14-18(15,16)10-6-4-3-5-9(10)12/h3-6,14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZRSCFPIKIODFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-Dimethyl-isoxazol-5-yl)-2-fluoro-benzenesulfonamide

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